molecular formula C17H25N3O3S B1381017 Almotriptan N-Oxide CAS No. 603137-43-5

Almotriptan N-Oxide

Cat. No.: B1381017
CAS No.: 603137-43-5
M. Wt: 351.5 g/mol
InChI Key: OSEGVGYYPORWLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Almotriptan N-Oxide is a derivative of almotriptan, a triptan medication primarily used for the treatment of migraine headaches. Almotriptan itself is a selective serotonin receptor agonist, specifically targeting the 5-HT1B and 5-HT1D receptors. The N-oxide form is an oxidized derivative, which may exhibit different pharmacological properties and applications compared to its parent compound .

Preparation Methods

The synthesis of Almotriptan N-Oxide typically involves the oxidation of almotriptan. One common method employs sodium tungstate as a catalyst and hydrogen peroxide as the oxidizing agent. The reaction is carried out in a methanolic medium containing methanesulphonic acid at a temperature range of 50-55°C. This method is noted for its simplicity and efficiency in isolating the N-oxide derivatives .

Chemical Reactions Analysis

Almotriptan N-Oxide undergoes various chemical reactions, including:

    Oxidation: The primary reaction to form this compound from almotriptan.

    Reduction: Potential reduction back to almotriptan under specific conditions.

    Substitution: Possible substitution reactions at the indole ring or the N-oxide group.

Common reagents used in these reactions include hydrogen peroxide for oxidation and various reducing agents for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Almotriptan N-Oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of Almotriptan N-Oxide is similar to that of almotriptan. It binds with high affinity to the 5-HT1B and 5-HT1D receptors, leading to the constriction of cranial blood vessels. This action helps in alleviating migraine symptoms by reducing blood flow through extracerebral cranial vessels and redistributing blood flow within the brain .

Comparison with Similar Compounds

Almotriptan N-Oxide can be compared with other triptan N-oxides such as sumatriptan N-oxide, rizatriptan N-oxide, and zolmitriptan N-oxide. These compounds share similar structural features and pharmacological activities but may differ in their efficacy, safety profiles, and specific receptor affinities. This compound is unique due to its specific binding affinity and the potential for different pharmacokinetic properties .

Properties

CAS No.

603137-43-5

Molecular Formula

C17H25N3O3S

Molecular Weight

351.5 g/mol

IUPAC Name

N,N-dimethyl-2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]ethanamine oxide

InChI

InChI=1S/C17H25N3O3S/c1-20(2,21)10-7-15-12-18-17-6-5-14(11-16(15)17)13-24(22,23)19-8-3-4-9-19/h5-6,11-12,18H,3-4,7-10,13H2,1-2H3

InChI Key

OSEGVGYYPORWLQ-UHFFFAOYSA-N

SMILES

CN(C(CC1=CNC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3)N(C)[O-])[O-]

Canonical SMILES

C[N+](C)(CCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Almotriptan N-Oxide
Reactant of Route 2
Reactant of Route 2
Almotriptan N-Oxide
Reactant of Route 3
Almotriptan N-Oxide
Reactant of Route 4
Almotriptan N-Oxide
Reactant of Route 5
Almotriptan N-Oxide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Almotriptan N-Oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.